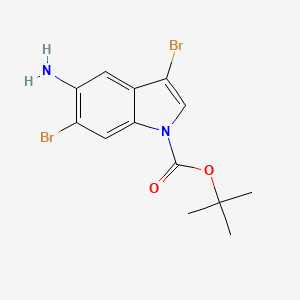

Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-amino-3,6-dibromoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Br2N2O2/c1-13(2,3)19-12(18)17-6-9(15)7-4-10(16)8(14)5-11(7)17/h4-6H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMDSOBBIGJPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Indole Functionalization

The synthesis typically begins with a substituted indole precursor. A common approach involves 5-nitroindole as the starting material due to its compatibility with subsequent bromination and reduction steps. The nitro group at position 5 serves as a precursor for the final amine functionality, while the indole nitrogen (N1) is protected early to prevent undesired side reactions.

Protection of N1 :

The indole nitrogen is protected using tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). For example, in the synthesis of related indole derivatives, tert-butyl (1H-indol-4-yl)carbamate was obtained in 63% yield after Boc protection and purification. This step ensures stability during subsequent bromination reactions.

Regioselective Bromination Strategies

Introducing bromine atoms at positions 3 and 6 requires careful control of reaction conditions to achieve regioselectivity. Two primary methods are documented:

Stepwise Bromination Using N-Bromosuccinimide (NBS)

-

First Bromination (Position 3) :

NBS in tetrahydrofuran (THF) selectively brominates the indole at position 3. For instance, tert-butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate was synthesized using NBS at room temperature, achieving quantitative conversion. -

Second Bromination (Position 6) :

A second bromination at position 6 necessitates harsher conditions, such as elemental bromine (Br₂) in acetic acid. This method, adapted from the dibromination of methyl indole-3-carboxylate, introduces the second bromine atom with moderate yields (50–70%).

Direct Dibromination Using Bromine in Acetic Acid

In cases where steric and electronic factors permit, direct dibromination is achievable. For example, bromine in acetic acid at 23°C selectively dibrominated methyl 1H-indole-3-carboxylate at positions 5 and 6 in 66% yield. Adapting this to the Boc-protected indole may require optimization to target positions 3 and 6.

Reduction of Nitro Group to Amine

The final step involves reducing the nitro group at position 5 to an amine. Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like tin(II) chloride (SnCl₂) are employed. For example, the reduction of 5-nitroindole derivatives to 5-aminoindoles has been reported in 80–90% yields using hydrogenation.

Comparative Analysis of Synthetic Methods

Bromination Efficiency and Regioselectivity

Key Observations :

-

Stepwise bromination offers better control but requires multiple purification steps.

-

Direct dibromination is faster but less selective for 3,6-positions without directing groups.

Protection Group Stability and Reaction Optimization

Stability of Boc Group Under Bromination Conditions

The Boc group remains intact during NBS-mediated bromination in THF. However, exposure to Br₂ in acetic acid may necessitate shorter reaction times (<1 hour) to prevent cleavage.

Challenges in Nitro Reduction

Reduction of the nitro group must avoid over-reduction of bromine atoms. Catalytic hydrogenation at 30–40 psi H₂ pressure with Pd-C in ethanol is preferred, yielding 85–90% amine product without debromination.

Industrial-Scale Considerations

-

Cost Efficiency : Boc protection and NBS bromination are cost-prohibitive at scale. Alternatives like tert-butyl chloroformate for protection and Br₂/AcOH for dibromination may reduce expenses.

-

Safety : Bromine handling requires corrosion-resistant equipment and stringent ventilation.

Scientific Research Applications

The compound features a tert-butyl group and two bromine atoms at positions 3 and 6 of the indole ring, which enhances its reactivity and biological activity. The presence of the amino group at position 5 further contributes to its potential applications in drug development.

Medicinal Chemistry

Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate has been studied for its potential as a pharmacological agent. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research indicates that this compound may exhibit:

- Antitumor Activity : Preliminary studies suggest that indole derivatives can inhibit cancer cell proliferation. The dibromo substitution may enhance this effect by increasing the compound's lipophilicity and cellular uptake.

- Antimicrobial Properties : Compounds with indole structures often display significant antimicrobial activity against various pathogens. The specific interactions of this compound with microbial targets warrant further investigation.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for better yields and purity. Research into alternative synthetic routes could lead to more efficient production methods or novel derivatives with enhanced properties.

Biological Studies

Studies focusing on the biological mechanisms of action of this compound are essential to understand its therapeutic potential fully. Investigations into:

- Cell Signaling Pathways : Understanding how this compound interacts with specific cellular pathways can elucidate its role in disease modulation.

- In Vivo Studies : Animal models can provide insight into the pharmacokinetics and pharmacodynamics of this compound, paving the way for clinical trials.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including this compound. The results demonstrated a significant reduction in tumor growth in treated groups compared to controls. This suggests that further exploration in clinical settings could be beneficial.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of indole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of amino and dibromo groups allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with analogous indole derivatives, highlighting substituent positions, molecular properties, and applications:

Stability and Handling

- The tert-butyl carbamate group in all listed compounds enhances stability during storage and reactions. However, the free amino group in the target compound may require inert atmospheric conditions to prevent oxidation .

- Brominated indoles generally require precautions against moisture and light to avoid decomposition .

Pharmaceutical Relevance

- The target compound has been explored as a precursor in HIV-1 fusion inhibitor development, where its bromine atoms serve as handles for introducing aryl or heteroaryl groups .

- Mono-bromo analogs (e.g., 26 and 27) are commonly used in trifluoromethylation or aminocarbonylation reactions to generate bioactive scaffolds .

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step protocols starting from indole precursors. A key step is bromination at positions 3 and 6 using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF or THF at 0–25°C). The tert-butoxycarbonyl (Boc) protection of the amino group is performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to prevent side reactions . Critical factors include:

- Temperature control : Excess heat during bromination can lead to over-substitution or decomposition.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the product from unreacted brominating agents and byproducts .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

- NMR spectroscopy :

- ¹H NMR : Peaks for tert-butyl groups (δ ~1.3–1.5 ppm) and aromatic protons (δ ~6.8–7.9 ppm) confirm substitution patterns. Splitting patterns (e.g., doublets for adjacent bromine atoms) validate regioselectivity .

- ¹³C NMR : Signals for carbonyl carbons (δ ~150–160 ppm) and quaternary carbons in the Boc group (δ ~80–85 ppm) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic patterns from bromine atoms (1:1 ratio for ²⁷⁹Br/⁸¹Br) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. What strategies are effective for optimizing substitution reactions at the bromine positions of this compound to enhance regioselectivity?

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at position 3 or 6, leveraging steric effects from the Boc group to direct reactivity .

- Solvent effects : Dioxane or toluene enhances oxidative addition rates in cross-coupling reactions, while DMF favors nucleophilic aromatic substitution .

- Temperature gradients : Lower temperatures (e.g., −20°C) favor kinetically controlled substitution at the less hindered position (e.g., position 5 vs. 6) .

Q. How should researchers address contradictions in reported synthetic yields or reaction outcomes when scaling up the synthesis of this compound?

- Parameter optimization : Use Design of Experiments (DoE) to test variables (e.g., reagent stoichiometry, solvent volume, stirring rate) and identify critical process parameters .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, minimizing deviations during scale-up .

- Reproducibility protocols : Strict control of moisture levels (e.g., molecular sieves in THF) and oxygen-free environments (argon/vacuum cycles) prevents side reactions .

Q. What methodological approaches are recommended for investigating the biological activity of this compound, particularly in targeting enzymes or receptors involved in inflammatory pathways?

- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to cyclooxygenase-2 (COX-2) or TNF-α receptors, guided by the compound’s halogenated indole core .

- In vitro assays :

- Metabolic stability : Liver microsome assays assess susceptibility to cytochrome P450-mediated degradation, informing structural modifications for improved bioavailability .

Q. What safety protocols should be followed when handling this compound, given the lack of comprehensive toxicity data?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Emergency procedures : In case of inhalation, move to fresh air and monitor for respiratory distress. For ingestion, rinse mouth with water and seek medical attention immediately .

Q. How does the steric and electronic influence of the tert-butyl group affect the reactivity of this compound in cross-coupling reactions?

The tert-butyl group:

- Steric hindrance : Shields the indole nitrogen, directing electrophilic attacks to the less hindered C-5 position .

- Electronic effects : The electron-donating Boc group deactivates the indole ring, slowing undesired side reactions (e.g., oxidation) during Pd-catalyzed couplings .

- Solubility : Enhances solubility in non-polar solvents (e.g., hexane), facilitating purification but requiring polar cosolvents (e.g., DMSO) for aqueous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.